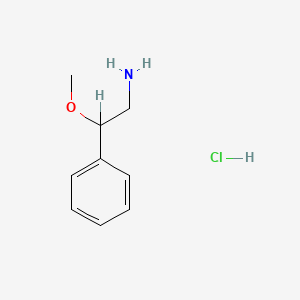
Chlorhydrate de β-méthoxyphénéthylamine
Vue d'ensemble
Description
Beta-Methoxyphenethylamine hydrochloride: is an organic compound with the chemical formula C9H13NO · HCl. It belongs to the phenethylamine class, which is known for its diverse range of biological activities. This compound is a derivative of phenethylamine, where a methoxy group is attached to the beta position of the ethylamine chain. It is often used in scientific research due to its structural similarity to various neurotransmitters and psychoactive substances .
Applications De Recherche Scientifique
Beta-Methoxyphenethylamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Beta-Methoxyphenethylamine hydrochloride, also known as 2-methoxy-2-phenylethanamine hydrochloride, is a drug of the phenethylamine class . It is the β-methoxy analog of methylenedioxyphenethylamine (MDPEA) and is also more distantly related to methylone . On account of its similarity to norepinephrine, the effects of this compound may be of a purely adrenergic nature .
Mode of Action
Due to its similarity to norepinephrine, it is suggested that the effects of beta-methoxyphenethylamine hydrochloride may be of a purely adrenergic nature . This implies that it may interact with adrenergic receptors, leading to changes in cellular signaling and physiological responses.
Result of Action
It is suggested that the compound may cause slight warmth, mydriasis, anorexia, mild nausea, and cold feet, with no psychedelic, entactogen, or euphoriant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of beta-Methoxyphenethylamine hydrochloride typically involves a two-step synthesis process:
Preparation of 4-methoxy-beta-nitrostyrene: This is achieved by reacting 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid.
Reduction to beta-Methoxyphenethylamine: The nitrostyrene intermediate is then reduced using activated zinc powder and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of beta-Methoxyphenethylamine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Methoxyphenethylamine hydrochloride undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Beta-Methoxyphenethylamine.
Substitution: Derivatives with different functional groups
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxy-beta-methoxyphenethylamine (BOH): Similar in structure but with an additional methylenedioxy group.
3,4-Dimethoxyphenethylamine (DMPEA): An analogue with two methoxy groups on the phenyl ring.
4-Methoxy-beta-phenylethylamine: A closely related compound with a methoxy group at the para position.
Uniqueness: Beta-Methoxyphenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with adrenergic receptors and mimic the effects of norepinephrine makes it a valuable compound for research in neurochemistry and pharmacology .
Propriétés
IUPAC Name |
2-methoxy-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREVOOJPTXLMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62064-68-0 | |
| Record name | Phenethylamine, beta-methoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23563 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


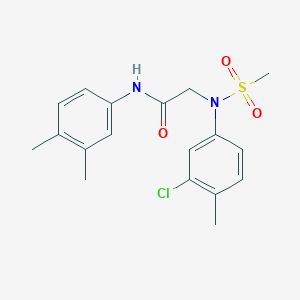
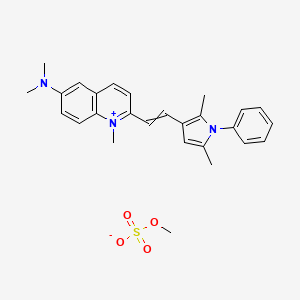
![N-[(Furan-2-yl)methyl]-2-(4-{[2-(4-methylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1658678.png)
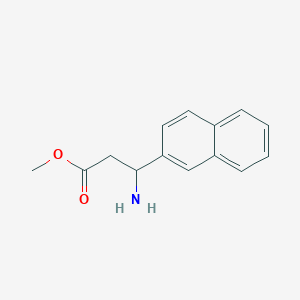
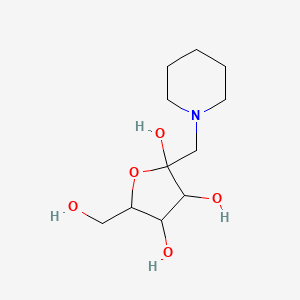
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B1658684.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenyl-acetamide](/img/structure/B1658686.png)
![5-[(2-Chloro-4,5-dimethoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658687.png)
![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide](/img/structure/B1658691.png)
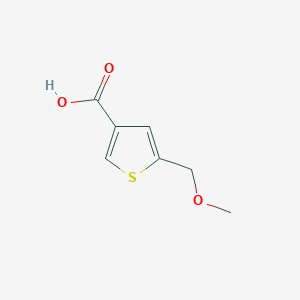
![Quinoline, 1-[(2,4-dinitrophenyl)methyl]-1,2,3,4-tetrahydro-](/img/structure/B1658696.png)

![5-({3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1658698.png)
